Endeavor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

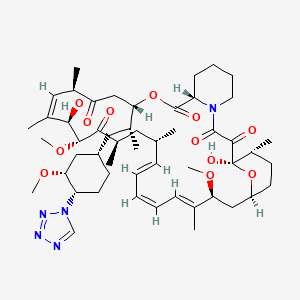

ENV-101 is an investigational compound developed by Endeavor BioMedicines. It is an oral small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which offers a novel approach to treating fibrotic lung diseases such as idiopathic pulmonary fibrosis (IPF) and progressive fibrosing-interstitial lung disease (PF-ILD) .

Métodos De Preparación

The specific synthetic routes and reaction conditions for ENV-101 are proprietary and not publicly disclosed. the development of small molecule inhibitors typically involves a series of organic synthesis steps, including the formation of key intermediates, coupling reactions, and purification processes. Industrial production methods would likely involve optimization of these steps for large-scale manufacturing, ensuring high yield and purity.

Análisis De Reacciones Químicas

ENV-101, as a small molecule inhibitor, is designed to interact with specific molecular targets within the Hedgehog signaling pathway. The compound undergoes various chemical reactions during its synthesis, including:

Oxidation and Reduction: These reactions are used to modify the oxidation state of specific functional groups within the molecule.

Substitution: Common reagents and conditions for substitution reactions include nucleophiles and electrophiles, which facilitate the replacement of one functional group with another.

Coupling Reactions: These reactions are used to form carbon-carbon or carbon-heteroatom bonds, often using catalysts such as palladium or copper.

The major products formed from these reactions are intermediates that are further processed to yield the final compound, ENV-101.

Aplicaciones Científicas De Investigación

ENV-101 has several scientific research applications, particularly in the fields of medicine and biology:

Chemistry: ENV-101 serves as a model compound for studying the Hedgehog signaling pathway and its role in fibrotic diseases.

Biology: The compound is used to investigate the molecular mechanisms underlying fibrosis and to identify potential therapeutic targets.

Medicine: ENV-101 is being developed as a potential treatment for idiopathic pulmonary fibrosis and progressive fibrosing-interstitial lung disease. .

Industry: The development of ENV-101 highlights the importance of small molecule inhibitors in drug discovery and development, offering new therapeutic options for patients with fibrotic diseases.

Mecanismo De Acción

ENV-101 exerts its effects by binding to and inhibiting a key receptor in the Hedgehog signaling pathway. This pathway is rarely active in adults except in wound healing and scar formation. By blocking Hedgehog signaling, ENV-101 inhibits the excessive wound healing process seen in fibrotic lung diseases, potentially stopping or reversing fibrosis and lung tissue remodeling .

Comparación Con Compuestos Similares

ENV-101 can be compared with other small molecule inhibitors targeting the Hedgehog signaling pathway, such as vismodegib and sonidegib. These compounds also inhibit the Hedgehog pathway but are primarily used for treating basal cell carcinoma. ENV-101 is unique in its application for fibrotic lung diseases, offering a novel therapeutic approach for conditions with limited treatment options .

Similar Compounds

Vismodegib: A small molecule inhibitor of the Hedgehog signaling pathway used to treat basal cell carcinoma.

Sonidegib: Another Hedgehog pathway inhibitor used for basal cell carcinoma treatment.

Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway and has been studied for its potential in cancer therapy.

Propiedades

Fórmula molecular |

C52H79N5O12 |

|---|---|

Peso molecular |

966.2 g/mol |

Nombre IUPAC |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |

Clave InChI |

CGTADGCBEXYWNE-GTTQIJKGSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC |

SMILES canónico |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789104.png)

![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10789105.png)

![[(1S,3aS,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789121.png)

![[4-[[5-Fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-2-pyrimidinyl]amino]phenyl][(3S)-3-(methylamino)-1-pyrrolidinyl]-methanone](/img/structure/B10789124.png)

![(1S,2S,3S,6S,8S,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789144.png)

![[8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B10789152.png)

![(1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B10789158.png)

![2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10789169.png)

![[(3aR,4R,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10789173.png)

![(6S,8S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10789176.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10789205.png)